molecular formula C19H18N4O4S2 B2752754 ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 896329-21-8

ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2752754
CAS RN: 896329-21-8
M. Wt: 430.5
InChI Key: SJOCGLALGUHGCU-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-oxo-4H-pyrido[1,2-a][1,3,5]pyrimidine . It contains 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif .


Synthesis Analysis

The compound was synthesized as part of a series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives . The synthesis involved the use of a biphenyl ether solution containing catalytic 2-chlorobenzoic acid, which was heated by microwave irradiation .


Molecular Structure Analysis

The compound binds into the active site of PFV integrase (IN), a key enzyme in the HIV-1 virus . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .


Chemical Reactions Analysis

The compound displayed moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole ring moiety chelate the Mg2+ ion .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 265.29 . It exists in DMSO solution in the 2-hydroxy-4-oxo form . In the crystal, it occurs in the bipolar 2,4-dioxo form .

Scientific Research Applications

Synthesis of Innovative Heterocycles

The chemical serves as a precursor in the synthesis of a wide array of heterocyclic compounds, demonstrating the versatility of this compound in generating new structures with potential biological and chemical applications. For instance, it has been utilized in the development of novel heterocycles that incorporate a thiadiazole moiety. These heterocycles have been assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, showcasing the compound's potential in contributing to agricultural chemical research (Fadda et al., 2017).

Chemical Transformations and Reactions

This compound and its derivatives have been involved in a range of chemical transformations and reactions, leading to the creation of diverse functionalized heterocycles. These chemical reactions include cycloadditions, condensations, and cyclizations, which result in the formation of pyridine, oxazine, imidazopyridine derivatives, and more. Such synthetic approaches not only expand the chemical space of heterocyclic compounds but also open up new avenues for the exploration of their potential applications in various fields, including pharmaceuticals and materials science (Arrault et al., 2002).

Potential Biological Activities

The research into compounds of this nature often aims at exploring their biological activities, including antimicrobial, antifungal, and possibly antitumor properties. Although direct studies on this specific compound's biological activities are not mentioned, related structures synthesized from similar precursors have been investigated for their biological potential. For example, derivatives synthesized from ethyl 2-(2-pyridylacetate) have been tested for their in vitro antimicrobial properties against a variety of microorganisms, demonstrating the broader implication of research on such compounds in developing new therapeutic agents (Szulczyk et al., 2017).

Mechanism of Action

The compound works by binding into the active site of PFV integrase (IN), a key enzyme in the HIV-1 virus . This binding inhibits the enzyme’s function, thereby inhibiting the replication of the virus .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-2-27-17(25)15-11-6-5-7-12(11)29-16(15)21-14(24)10-28-18-20-13-8-3-4-9-23(13)19(26)22-18/h3-4,8-9H,2,5-7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOCGLALGUHGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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